![molecular formula C8H5F4N3 B2610742 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 827586-41-4](/img/structure/B2610742.png)
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetically available compound that has been extensively studied due to its diverse biological activity . It is obtained by the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .
Synthesis Analysis
The synthesis of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine is based on the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction in acetic acid leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine can be analyzed using NMR spectroscopy . The 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum (100 MHz, DMSO-d6) and 19F NMR spectrum (376 MHz, DMSO-d6) provide information about the carbon and fluorine atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine are based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises .Physical And Chemical Properties Analysis
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine forms colorless crystals and has a melting point of 130–131°C . The compound’s NMR spectra provide information about its physical and chemical properties .Aplicaciones Científicas De Investigación
Medicine: Antiviral and Anticancer Applications
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine compounds have shown promise in the medical field due to their potential pharmacological properties. They have been identified as potential inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This makes them valuable in the development of treatments for proliferative disorders, cancer, and viral infections. Their ability to modulate CDK activity can lead to the development of novel therapies for diseases that are caused by the inappropriate activity or mutation of CDKs .
Material Science: Synthesis of Heat-Resistant Materials
In material science, the pyrazolo[1,5-a]pyrimidine framework has been utilized to create novel heat-resistant materials . These compounds exhibit stability at high temperatures, making them suitable for applications in environments where thermal resistance is critical. The incorporation of difluoromethyl groups may further enhance these properties, leading to the development of advanced materials for aerospace and industrial applications.
Environmental Science: Fluorophores for Sensing
The structural arrangement of pyrazolo[1,5-a]pyrimidines, including the 5,7-bis(difluoromethyl) variant, has been explored for the development of fluorophores . These compounds can be used in environmental sensing technologies due to their solvatofluorochromic effects, which allow them to respond to changes in their environment by altering their fluorescence. This characteristic is particularly useful in the detection of pollutants and monitoring environmental conditions.
Analytical Chemistry: NMR Spectroscopy and Regioselectivity Studies
In analytical chemistry, the distinct NMR spectral properties of 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives facilitate the study of regioselectivity . The presence of difluoromethyl groups at specific positions within the molecule allows for clear identification of regioisomers, aiding in the analysis and synthesis of complex organic compounds.
Biochemistry: Kinase Inhibitory Activity
Biochemically, pyrazolo[1,5-a]pyrimidine derivatives, including those with bis(difluoromethyl) groups, have been investigated for their kinase inhibitory activity . These compounds have shown effectiveness in targeting various kinases involved in signal transduction pathways, which are critical for numerous cellular processes. Their role in the development of antitumor agents is particularly significant due to their structural diversity and activity profile.
Pharmacology: Estrogen Receptor Antagonism
In pharmacology, certain pyrazolo[1,5-a]pyrimidine compounds have been identified as selective estrogen receptor β (ERβ) antagonists . This activity is important for understanding the different roles of estrogen receptors in various tissues and could lead to the development of drugs that target specific receptor subtypes for the treatment of conditions like ovarian cancer.
Direcciones Futuras
The future directions for the study of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine could include further exploration of its biological activities and potential applications in the treatment of various diseases . Additionally, the development of more efficient and selective synthesis methods could be a focus of future research .
Propiedades
IUPAC Name |
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4N3/c9-7(10)4-3-5(8(11)12)15-6(14-4)1-2-13-15/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYLMIJDFWJOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)C(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

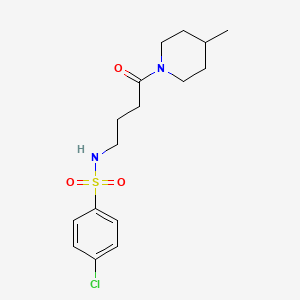
![3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610661.png)
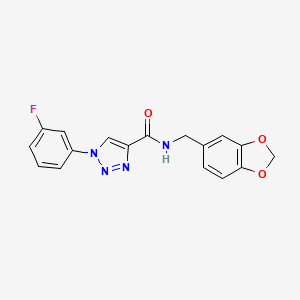
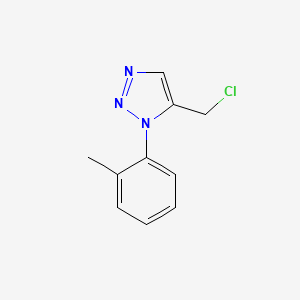
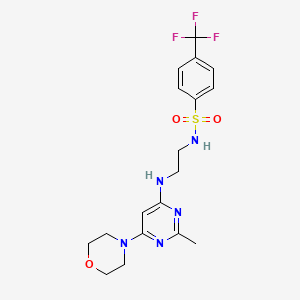
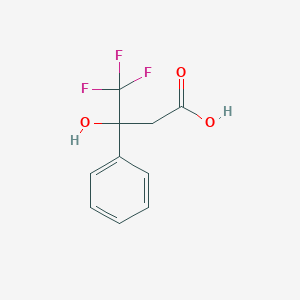
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2610668.png)
![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2610671.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2610676.png)
![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2610681.png)
![4-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2610682.png)